

Introduction: A Pivotal Intermediate in Modern Chemistry

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Compound of Interest

Compound Name:	2,6-Dichloro-4-(trifluoromethyl)aniline
Cat. No.:	B1295278

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2,6-Dichloro-4-(trifluoromethyl)aniline, identified by the CAS number 24279-39-8, is a halogenated aromatic amine of significant interest in synthetic chemistry.^[1] Its unique substitution pattern—two chlorine atoms ortho to the amine and a trifluoromethyl group in the para position—confers a distinct combination of steric and electronic properties. This structure makes it an exceptionally valuable building block and a critical intermediate in the synthesis of high-value downstream products, particularly in the agrochemical and pharmaceutical sectors.^[2] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling, grounded in established scientific principles and methodologies.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in research and development.

Systematic Names:

- IUPAC Name: **2,6-dichloro-4-(trifluoromethyl)aniline**^{[3][4]}
- Common Synonyms: 4-Amino-3,5-dichlorobenzotrifluoride, 3,5-dichloro-4-aminobenzotrifluoride^{[1][5][6]}

The key physicochemical data for this compound are summarized below for quick reference.

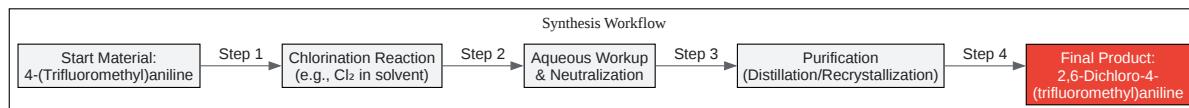
Property	Value	Source(s)
CAS Number	24279-39-8	[1] [5] [7]
Molecular Formula	C ₇ H ₄ Cl ₂ F ₃ N	[5]
Molecular Weight	230.01 g/mol	[5]
Appearance	White to light-colored solid/powder	[4]
Melting Point	34-37 °C	[1] [7] [8]
Boiling Point	60-62 °C @ 1 mmHg	[1] [8]
Specific Gravity	1.532 g/cm ³	[1] [8]
Solubility	Soluble in organic solvents like methanol; insoluble in water.	[1] [7] [8]

Synthesis Methodologies: Rationale and Execution

The synthesis of **2,6-dichloro-4-(trifluoromethyl)aniline** is most commonly achieved via the direct chlorination of 4-(trifluoromethyl)aniline. This route is often preferred due to the availability of the starting material and the straightforward nature of the reaction.

Core Principle: Electrophilic Aromatic Substitution

The reaction proceeds via electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group. However, the presence of two chlorine atoms ortho to the amine introduces significant steric hindrance, which is a key factor in its subsequent reactivity. The trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group. The regioselectivity of the chlorination is thus dictated by the powerful directing effect of the amino group.



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Caption: A typical workflow for the synthesis of **2,6-dichloro-4-(trifluoromethyl)aniline**.

Experimental Protocol: Laboratory-Scale Synthesis

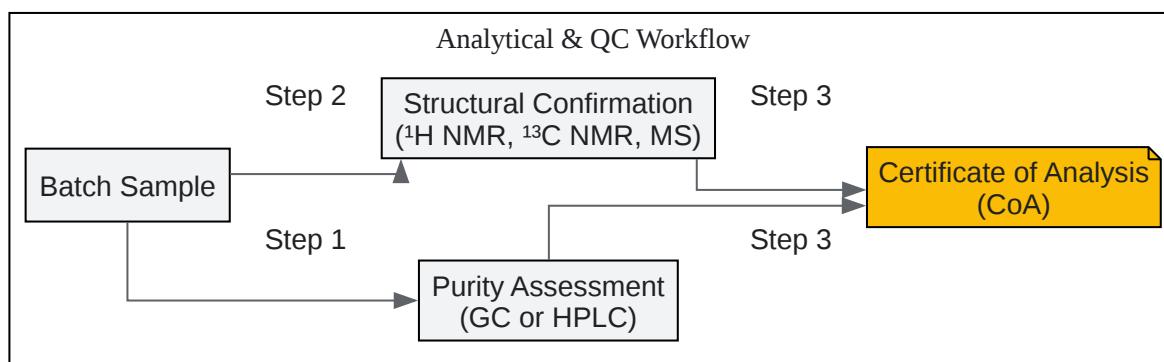
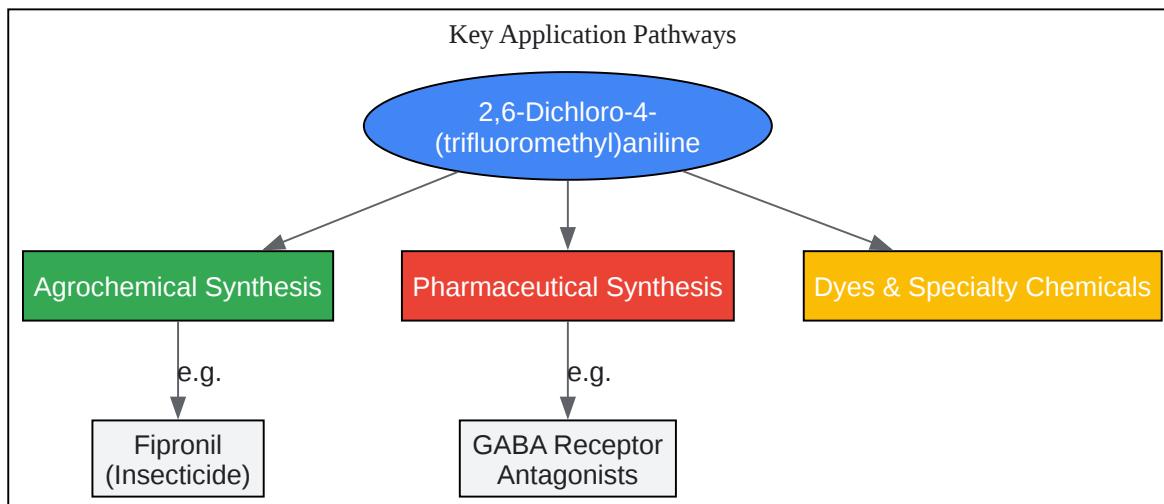
This protocol describes a representative method for the chlorination of 4-(trifluoromethyl)aniline.

- **Reactor Setup:** In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas scrubber (e.g., containing a sodium thiosulfate solution to neutralize excess chlorine).
- **Charging the Reactor:** Charge the flask with 4-(trifluoromethyl)aniline and a suitable solvent such as toluene or dichloromethane.^[9] Cool the mixture to 0-5 °C using an ice bath.
- **Chlorination:** Begin bubbling chlorine gas (Cl₂) slowly into the stirred reaction mixture. The rate of addition must be carefully controlled to manage the exothermic reaction and prevent over-chlorination.
- **Reaction Monitoring:** Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), until the starting material is consumed.
- **Quenching and Workup:** Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove residual chlorine. Quench the reaction by carefully adding water. Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to remove HCl generated as a byproduct.

- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by vacuum distillation or recrystallization to yield high-purity **2,6-dichloro-4-(trifluoromethyl)aniline** (purity >99%).[\[9\]](#) [\[10\]](#)

Core Applications in Research and Industry

The utility of this compound stems from its role as a versatile intermediate. The amine group provides a reactive handle for derivatization, while the chlorine and trifluoromethyl groups modulate the electronic properties and metabolic stability of the final products.



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